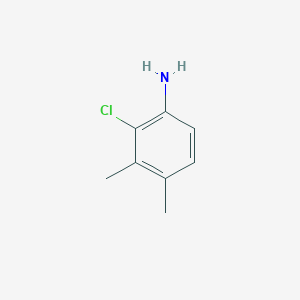

2-Chloro-3,4-dimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-3,4-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and two methyl groups at the third and fourth positions. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.

Wirkmechanismus

Target of Action

2-Chloro-3,4-dimethylaniline is an organic compound that belongs to the class of aromatic amines It’s structurally similar to 3,4-dimethylaniline, which has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .

Mode of Action

Based on its structural similarity to 3,4-dimethylaniline, it can be inferred that it might interact with its targets through similar mechanisms . The compound may undergo various chemical reactions, including nitration and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

It’s structurally similar to 3,4-dimethylaniline, which is known to be involved in the synthesis of commercially important triarylmethane dyes such as malachite green and crystal violet .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals. It’s also worth noting that this compound is water-soluble, which may influence its distribution and mobility in the environment .

Biochemische Analyse

Biochemical Properties

For instance, dimethylaniline, a related compound, undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles .

Cellular Effects

Some substituted anilines have been reported to cause DNA damage in mammalian cells .

Molecular Mechanism

It is known that anilines can undergo a variety of reactions, including nitration, lithiation, and reaction with methylating agents .

Temporal Effects in Laboratory Settings

It is known that anilines can undergo various reactions over time, which could potentially affect their stability and degradation .

Dosage Effects in Animal Models

Some substituted anilines have been reported to cause haematotoxicity in rats .

Metabolic Pathways

It is known that anilines can undergo N-demethylation and N-oxidation, which are important metabolic pathways .

Transport and Distribution

It is known that anilines can interact with various transporters and binding proteins .

Subcellular Localization

It is known that anilines can interact with various cellular compartments and organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-3,4-dimethylaniline can be synthesized through several methods. One common method involves the nitration of 2-chloro-3,4-dimethylbenzene to form 2-chloro-3,4-dimethyl-1-nitrobenzene, followed by reduction to yield the desired aniline derivative. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3,4-dimethylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring, such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,4-dimethylaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethylaniline: Lacks the chlorine substituent, resulting in different reactivity and applications.

2-Chloroaniline: Lacks the methyl groups, leading to variations in chemical properties and uses.

2,4-Dimethylaniline: Has methyl groups at different positions, affecting its chemical behavior and applications.

Uniqueness

2-Chloro-3,4-dimethylaniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies .

Biologische Aktivität

2-Chloro-3,4-dimethylaniline is a halogenated aniline derivative with notable biological activities. This article reviews its synthesis, biological effects, and potential applications in pharmacology and toxicology, drawing from various sources.

Chemical Structure and Synthesis

This compound (C₈H₁₀ClN) is characterized by a chlorine atom and two methyl groups attached to the aromatic amine structure. Its synthesis typically involves the chlorination of 3,4-dimethylaniline using thionyl chloride, which favors the formation of the 2-chloro derivative due to regioselectivity in electrophilic aromatic substitution reactions .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on halogenated anilines have shown enhanced antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of halogens in the structure is known to augment the antibacterial properties of anilines .

A comparative analysis of various derivatives revealed that certain 2-chloro-substituted anilines demonstrated submicromolar activity against methicillin-resistant S. aureus (MRSA) and other resistant strains, indicating their potential as effective antimicrobial agents .

Cytotoxicity and Safety

While exploring the cytotoxic effects of this compound, it has been noted that some halogenated anilines can exhibit cytotoxicity towards cancer cell lines. However, the specific cytotoxic profile of this compound remains to be fully characterized. Preliminary studies suggest that its derivatives may have favorable safety profiles for further investigation in vivo .

The mechanisms underlying the biological activities of this compound involve interactions with cellular targets that disrupt essential processes in microbial cells. For example, some studies indicate that halogenated anilines can induce oxidative stress through the formation of reactive oxygen species (ROS), leading to cell death in susceptible microorganisms .

Study on Antibacterial Efficacy

A study focusing on various substituted anilines found that this compound exhibited a significant reduction in bacterial viability at low concentrations when tested against S. aureus strains. The results suggested a structure-activity relationship where the chlorine atom plays a critical role in enhancing antibacterial efficacy .

Toxicological Assessments

Toxicological evaluations have classified this compound as toxic upon ingestion or dermal exposure. The compound has been associated with acute toxicity risks, necessitating careful handling and further studies to elucidate its safety profile in potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-chloro-3,4-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHUBEJZMCSLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.